molecular formula C22H29N3O7 B014138 N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate CAS No. 125559-00-4

N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate

Cat. No.: B014138
CAS No.: 125559-00-4
M. Wt: 447.5 g/mol
InChI Key: IHVODYOQUSEYJJ-UHFFFAOYSA-N
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Description

N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate is a heterobifunctional crosslinker commonly used in bioconjugation. This compound contains both an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group, making it highly versatile for linking molecules with different functional groups .

Mechanism of Action

Target of Action

LC-SMCC, also known as (2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate or N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate, is a heterobifunctional crosslinker . Its primary targets are amine- and sulfhydryl-containing molecules . These targets play crucial roles in various biological processes, including protein synthesis and function.

Mode of Action

LC-SMCC interacts with its targets through its N-hydroxysuccinimide (NHS) ester and maleimide groups . The NHS esters react with primary amines at pH 7-9 to form stable amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .

Pharmacokinetics

It’s important to note that lc-smcc iswater-insoluble and needs to be dissolved first in DMF or DMSO . This property could impact its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of LC-SMCC’s action primarily involve the formation of stable amide and thioether bonds with amine- and sulfhydryl-containing molecules, respectively . This can lead to changes in protein structure and function, potentially impacting various cellular processes.

Action Environment

The action of LC-SMCC is influenced by environmental factors such as pH. The NHS ester group of LC-SMCC reacts with primary amines at pH 7-9, while the maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate typically involves the reaction of N-hydroxysuccinimide with 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido]hexanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions to form the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Succinimidyl 6-[[4-(Maleimidomethyl)cyclohexyl]carboxamido] Caproate is widely used in scientific research due to its ability to form stable linkages between different molecules. Some of its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O7/c26-17-9-10-18(27)24(17)14-15-5-7-16(8-6-15)22(31)23-13-3-1-2-4-21(30)32-25-19(28)11-12-20(25)29/h9-10,15-16H,1-8,11-14H2,(H,23,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVODYOQUSEYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCCCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393705
Record name LC-SMCC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125559-00-4
Record name LC-SMCC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl 6-[[4-(N-Maleimidomethyl)cyclohexyl]carboxamido]hexanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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